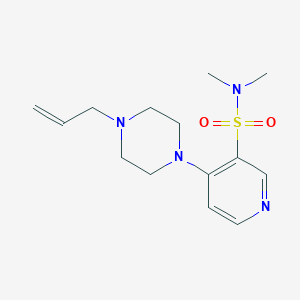![molecular formula C10H10N4O2S B215398 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is a chemical compound that belongs to the class of nitroheterocyclic compounds. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action. In
Scientific Research Applications
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial, antiparasitic, and anticancer properties. It has been used in the development of new drugs for the treatment of various diseases, including malaria, tuberculosis, and cancer.
Mechanism of Action
The mechanism of action of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the generation of reactive oxygen species (ROS) and the inhibition of DNA synthesis. The ROS generated by the compound cause oxidative damage to the cell, leading to cell death. The inhibition of DNA synthesis prevents the cell from replicating and dividing, further contributing to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a potentially useful tool in the development of new antimicrobial drugs. However, one of the limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine. One direction is the development of new antimicrobial drugs based on the compound's mechanism of action. Another direction is the investigation of the compound's potential use in the treatment of cancer. Additionally, further studies are needed to understand the compound's toxicity and potential side effects, which will be important for the development of safe and effective drugs. Finally, the exploration of the compound's potential use in other areas, such as immunomodulation and anti-inflammatory therapy, may lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the reaction of 2-chloro-3-methylpyridine with 1-methyl-1H-imidazole-2-thiol in the presence of sodium ethoxide. The resulting product is then nitro-reduced to obtain 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine.
properties
Product Name |
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
3-methyl-2-(1-methylimidazol-2-yl)sulfanyl-5-nitropyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-7-5-8(14(15)16)6-12-9(7)17-10-11-3-4-13(10)2/h3-6H,1-2H3 |
InChI Key |
WLKGVDWIHGRIFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)

![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)


![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)


